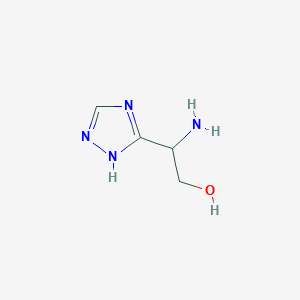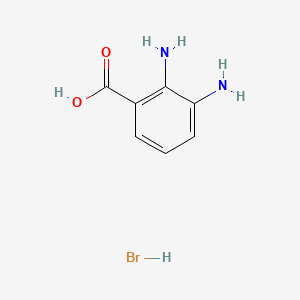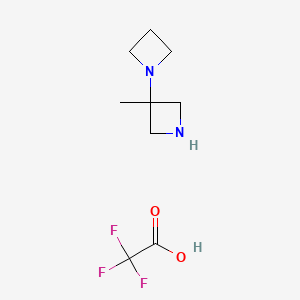
2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C₉H₁₃N₃O It is a derivative of 1,2,4-triazole, a class of heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 1,2,4-triazole with appropriate reagents under specific conditions. One common method is the nucleophilic substitution reaction, where 1,2,4-triazole is reacted with an appropriate amine in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with bases like sodium hydroxide (NaOH), are typically employed.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.
類似化合物との比較
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is compared with other similar compounds, such as:
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: Similar structure but different functional groups.
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Another triazole derivative with distinct properties.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
特性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8) |
InChIキー |
DLDMLDYBQNQUIB-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)


![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)




![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)


